

# 3-Methyloxetane CAS number and spectral data

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## Compound of Interest

Compound Name: 3-Methyloxetane

Cat. No.: B1582186

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## In-Depth Technical Guide: 3-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methyloxetane**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, predicted spectral data, and a general experimental protocol for its synthesis.

## Chemical Identity

CAS Number: 2167-38-6[1][2][3][4]

Molecular Formula: C<sub>4</sub>H<sub>8</sub>O

Molecular Weight: 72.11 g/mol [4]

Structure:

## Spectral Data (Predicted)

Experimentally determined spectral data for **3-methyloxetane** is not readily available in public databases. The following tables present predicted spectral data based on the compound's structure and general principles of spectroscopy.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.7	t	2H	-OCH <sub>2</sub> - (axial)
~4.3 - 4.5	t	2H	-OCH <sub>2</sub> - (equatorial)
~2.8 - 3.0	m	1H	-CH(CH <sub>3</sub> )-
~1.3 - 1.4	d	3H	-CH <sub>3</sub>

Note: The chemical shifts for the oxetane ring protons are highly dependent on the ring puckering and can be complex. The values presented are estimates.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~75 - 80	-OCH <sub>2</sub> -
~35 - 40	-CH(CH <sub>3</sub> )-
~20 - 25	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970 - 2850	Strong	C-H stretch (aliphatic)
1150 - 1050	Strong	C-O-C stretch (ether)
980 - 950	Strong	Oxetane ring vibration

## Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
72	Moderate	$[M]^+$ (Molecular Ion)
57	High	$[M - CH_3]^+$
43	High	$[C_3H_7]^+$
42	Moderate	$[C_3H_6]^+$
29	Moderate	$[C_2H_5]^+$

Note: The fragmentation of ethers can be complex. The predicted fragments are based on common fragmentation pathways for cyclic ethers.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols: Synthesis of 3-Substituted Oxetanes

A common and effective method for the synthesis of the oxetane ring is the intramolecular Williamson ether synthesis.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) This involves the cyclization of a 1,3-halohydrin under basic conditions. The following is a general protocol that can be adapted for the synthesis of **3-methyloxetane**, starting from a suitable precursor like 1-chloro-3-methyl-3-butanol.

### General Procedure for Intramolecular Williamson Ether Synthesis

Materials:

- 1,3-halohydrin precursor (e.g., 1-chloro-3-methyl-3-butanol)
- Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

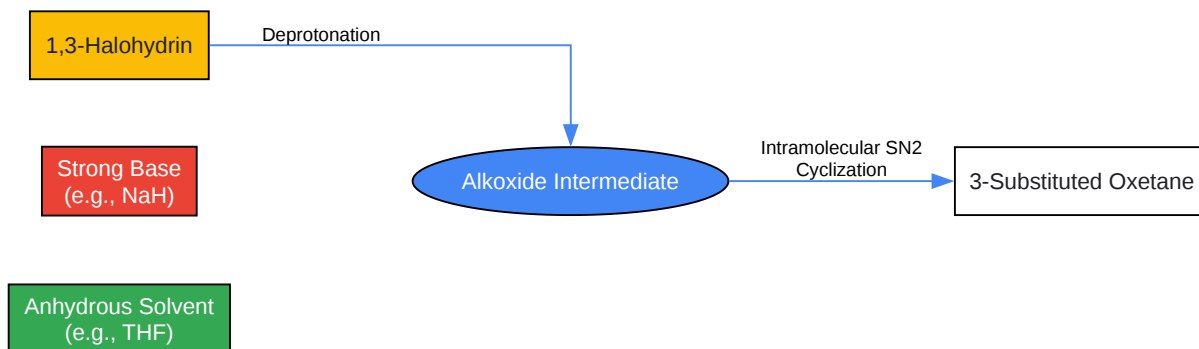
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

#### Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the strong base (1.2 equivalents) in the anhydrous aprotic solvent.
- **Addition of Precursor:** The 1,3-halohydrin precursor (1.0 equivalent), dissolved in the anhydrous aprotic solvent, is added dropwise to the stirred suspension of the base at 0 °C (ice bath).
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of the quenching solution. The aqueous layer is extracted with an organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired oxetane.

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the general synthetic pathway for the formation of a 3-substituted oxetane via an intramolecular Williamson ether synthesis.



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